5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide
Description
5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Properties
Molecular Formula |
C20H17ClFN3O5S |
|---|---|
Molecular Weight |
465.9 g/mol |
IUPAC Name |
5-chloro-N-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3O5S/c1-29-14-7-8-16(17(9-14)30-2)24-19(26)18-15(21)10-23-20(25-18)31(27,28)11-12-3-5-13(22)6-4-12/h3-10H,11H2,1-2H3,(H,24,26) |
InChI Key |
HFEGVORCKYUHMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the chloro, dimethoxyphenyl, fluorophenyl, and methanesulfonyl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, methanesulfonyl chloride, and fluorobenzene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Researchers may study its effects on cellular pathways, its ability to inhibit or activate specific enzymes, and its overall pharmacological profile.
Industry
Industrially, 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with various substitutions. Examples include:
- 5-Bromo-N-(2,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxamide
- 5-Chloro-N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-[(4-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
